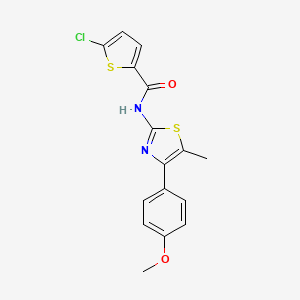

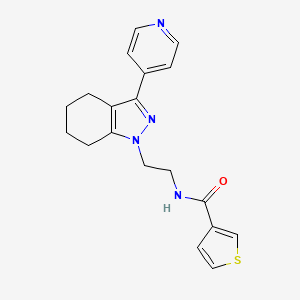

5-chloro-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13ClN2O2S2 and its molecular weight is 364.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications of Heterocyclic Compounds

Biological Activity of Thiophene Analogues

The study by Ashby et al. (1978) explores thiophene analogues of known carcinogens, focusing on their synthesis and evaluation for potential carcinogenicity. This research underlines the significance of heterocyclic compounds in understanding carcinogenic mechanisms and developing safer chemical agents. (Ashby et al., 1978)

Amyloid Imaging in Alzheimer's Disease

Nordberg (2007) reviews progress in developing amyloid imaging ligands, including heterocyclic compounds, to measure amyloid in vivo in Alzheimer's patients. This highlights the role of such compounds in neurodegenerative disease research. (Nordberg, 2007)

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those with heterocyclic structures, are reviewed for their antitumor activity by Iradyan et al. (2009), indicating the potential of such compounds in cancer therapy research. (Iradyan et al., 2009)

Pharmaceutical Impurities of Proton Pump Inhibitors

Saini et al. (2019) discuss the synthesis and significance of pharmaceutical impurities in proton pump inhibitors, demonstrating the importance of heterocyclic chemistry in drug development and safety. (Saini et al., 2019)

Environmental Estrogens and Methoxychlor

Cummings (1997) reviews methoxychlor, a chlorinated hydrocarbon with proestrogenic activity, and its metabolic conversion, emphasizing environmental and biological impacts of synthetic chemicals. (Cummings, 1997)

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting Factor Xa, this compound can prevent the formation of blood clots .

Mode of Action

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide acts as a direct inhibitor of Factor Xa . It binds to the active site of Factor Xa, preventing it from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . This inhibitory action disrupts the coagulation cascade and prevents the formation of blood clots .

Biochemical Pathways

The inhibition of Factor Xa by 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide affects the coagulation cascade, a biochemical pathway that leads to blood clot formation . By preventing the conversion of prothrombin to thrombin, this compound disrupts the coagulation cascade and inhibits the formation of fibrin, the main component of blood clots .

Pharmacokinetics

The pharmacokinetic properties of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide are characterized by good oral bioavailability . This means that the compound is well absorbed from the gastrointestinal tract and can exert its anticoagulant effect when administered orally . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .

Result of Action

The result of the action of 5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide is the prevention of blood clot formation . By inhibiting Factor Xa and disrupting the coagulation cascade, this compound prevents the formation of fibrin, thereby inhibiting blood clot formation . This makes it a potent antithrombotic agent .

Properties

IUPAC Name |

5-chloro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c1-9-14(10-3-5-11(21-2)6-4-10)18-16(22-9)19-15(20)12-7-8-13(17)23-12/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFCROIQTNEZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525636.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2525637.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)

![3-fluoro-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2525649.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)

![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)